molecular formula C7H8ClNO3 B1201395 5-Aminosalicylic acid hydrochloride CAS No. 6291-36-7

5-Aminosalicylic acid hydrochloride

Cat. No. B1201395
CAS RN: 6291-36-7
M. Wt: 189.59 g/mol
InChI Key: KKRSNTURHSOKTM-UHFFFAOYSA-N
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Description

5-Aminosalicylic acid (5-ASA) is a first-line medicine used to treat inflammatory bowel diseases like ulcerative colitis (UC). It has a high-efficiency rate in maintenance and induction of remission . It is also an active component of sulfasalazine and consists of the carbohydrate polymer, inulin . It is also used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .


Synthesis Analysis

5-Aminosalicylic acid can be synthesized via a Kolbe reaction which consists of reacting m-amino-phenol with potassium bicarbonate and carbon dioxide while heating at pressures of 5 to 10 atm . A novel ratio fluorescence method based on N/P-doped carbon dots (NPCDs) for detecting 5-aminosalicylic acid (5-ASA) in mesalazine enteric coated tablets and blood were reported for the first time .


Molecular Structure Analysis

The molecular structure of 5-aminosalicylic acid was presented in a study . The study also discussed the electrochemical oxidation of 5-ASA, which occurs over many hours .


Chemical Reactions Analysis

The chemical reactions of 5-aminosalicylic acid involve the production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The products of the electrochemical oxidation of 5-ASA occur over many hours .


Physical And Chemical Properties Analysis

The solubility of 5-ASA in different types of solid lipids (e.g. cetyl palmitate, cetyl alcohol, and cetearyl alcohol) was evaluated to select the best lipid as the inert matrix-forming agent to control the release of the drug .

Scientific Research Applications

  • 5-ASA has been shown to be effective in treating inflammatory bowel diseases due to its ability to inhibit cytokine and inflammatory mediator production. Its therapeutic action in the colon is mediated through peroxisome proliferator–activated receptor-γ (PPAR-γ) (Rousseaux et al., 2005).

  • It has been used in developing biosensors for determining the concentration of 5-ASA, especially useful for routine analysis due to its simplicity and sensitivity (Akkaya et al., 2009).

  • The drug's ability to scavenge radicals is a significant factor in its effectiveness, especially in treating chronic inflammatory bowel diseases. The study of its oxidation products can help understand its metabolism and therapeutic efficacy (Fischer & Klotz, 1994).

  • Various analytical and bioanalytical methods have been developed for quantifying 5-ASA in pharmaceutical forms and biological fluids, highlighting its widespread usage in medical applications (Tavares Junior et al., 2020).

  • The compound has been studied for its potential in treating distal ulcerative colitis through enema administration, showing significant clinical and sigmoidoscopic improvement in patients (Friedman et al., 1986).

  • It also plays a role in the metabolism of inflammatory bowel disease treatments, being acetylated to N-acetyl-aminosalicylic acid in the colonic mucosa (Allgayer et al., 1989).

  • 5-ASA has been explored as a component in drug delivery systems, particularly for targeting the intestine in treatments for inflammatory bowel diseases. Its modification into amino acid prodrugs aids in selective release and absorption in the intestine (Pellicciari et al., 1993).

  • The compound has been utilized in environmental applications, such as removing heavy metal ions from aqueous solutions, demonstrating its versatility beyond medical uses (An et al., 2011).

Safety And Hazards

5-Aminosalicylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

5-Aminosalicylic acid has potential applications in the treatment of intestinal bowel disease (IBD) through the preparation of mucoadhesive particles with biopolymers using the ionotropic gelation technique to ensure a controlled drug release at the colon level . Another study suggests that 5-ASA could serve as a disease-modifying osteoarthritis drug .

properties

IUPAC Name

5-amino-2-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSNTURHSOKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89-57-6 (Parent)
Record name Mesalamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291367
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DSSTOX Substance ID

DTXSID30212098
Record name Mesalamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminosalicylic acid hydrochloride

CAS RN

6291-36-7
Record name Mesalamine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mesalamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4978
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Record name Mesalamine hydrochloride
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Record name 5-amino-2-hydroxybenzoic acid hydrochloride
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Record name MESALAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S SAGARA, M TAKAMORI, RYO ITO… - The Japanese Medical …, 1949 - jstage.jst.go.jp
CONCLUSIONS 1. Comparative studies on the tuberculo-bacteriostatic power of p-aminosalicylic acid and o-aminophenol under investigation in the Kirchner's media containing serum …
Number of citations: 3 www.jstage.jst.go.jp
FG Pope - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
… The difficulty was overcome by the addition of a small quantity of acetic acid to the solution of 5-aminosalicylic acid hydrochloride in alcohol, and then adding to this the solution of p-…
Number of citations: 3 pubs.rsc.org
GAC Gough, H King - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
To facilitate synthesis, antimony was replaced by arsenic. The arsenic analogue of (I) was found to be active but not permanently curative. Arsinous and arsinic acids of type (11) …
Number of citations: 15 pubs.rsc.org
CO Thoen, WG Eacret, EM Himes - Avian Diseases, 1978 - JSTOR
… The 5-aminosalicylic acid hydrochloride (5AS) was prepared by mixing 5-aminosalicylic acid (Pftatz and Bauer, Stanford, Connecticut) with concentrated hydrochloric acid to make a …
Number of citations: 22 www.jstor.org
GC Saunders, EH Clinard, ML Bartlett, WM Sanders… - 1976 - osti.gov
The indirect Enzyme-Labeled Antibody (ELA) hog cholera test has been successfully tested on a 640-sample, computer-coded serum tank. A greater than 99 percent correlation with the …
Number of citations: 0 www.osti.gov
GC Saunders, ML Bartlett - Applied and environmental …, 1977 - Am Soc Microbiol
… Previous reports from this laboratory (10, 11), reporting on enzyme-labeled antibody procedures, utilized the chromogen 5 aminosalicylic acid hydrochloride (5AS). We have changed to …
Number of citations: 116 journals.asm.org
H Sobue, S Masuyama - jstage.jst.go.jp
In a scouring process of wool, a suint of wool, can be easily washed off, but a grease of wool is not so easily washed off because its saponification is difficult. Therefore, a soap solution …
Number of citations: 3 www.jstage.jst.go.jp
TE SMITH, FA TODD - Phytopathology, 1947 - American Phytopathological Society
Number of citations: 0

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